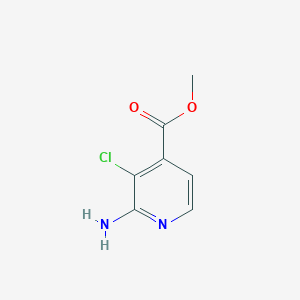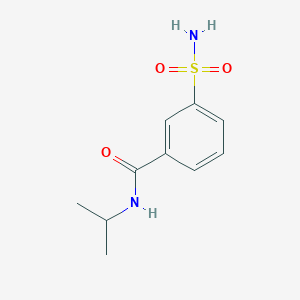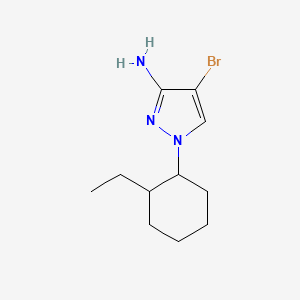
4-Bromo-1-(2-ethylcyclohexyl)-1h-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine is a chemical compound with the following structural formula:
C9H17BrN
It belongs to the class of cycloalkanes, specifically a substituted pyrazole derivative. The compound contains a bromine atom, an ethyl group, and a cyclohexyl ring. Its systematic IUPAC name is 4-bromo-1-ethyl-2-methylcyclohexane .
Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the reaction of 2-ethylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone. Subsequent bromination of the hydrazone yields 4-bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine.
Reaction Conditions::Step 1: Formation of hydrazone
Step 2: Bromination
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic routes, optimization for yield, and safety considerations.
Analyse Chemischer Reaktionen
4-Bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine can undergo various reactions:
Bromination: The compound contains a bromine atom, making it susceptible to further bromination reactions.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group in the starting material can yield the desired compound.
Common reagents and conditions depend on the specific reaction type.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Biological Studies: It may serve as a probe to investigate cellular pathways or receptors.
Industry: It could be used in the synthesis of other compounds or as a building block for more complex molecules.
Wirkmechanismus
The exact mechanism by which 4-bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs with identical substituents, researchers may compare this compound to related pyrazoles or cycloalkanes. Its uniqueness lies in the combination of the bromine atom, ethyl group, and cyclohexyl ring.
Eigenschaften
Molekularformel |
C11H18BrN3 |
|---|---|
Molekulargewicht |
272.18 g/mol |
IUPAC-Name |
4-bromo-1-(2-ethylcyclohexyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H18BrN3/c1-2-8-5-3-4-6-10(8)15-7-9(12)11(13)14-15/h7-8,10H,2-6H2,1H3,(H2,13,14) |
InChI-Schlüssel |
ROTUUHKJABYAAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCCC1N2C=C(C(=N2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



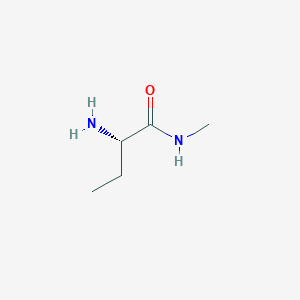
![2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13544240.png)
![2-(((Benzyloxy)carbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13544243.png)
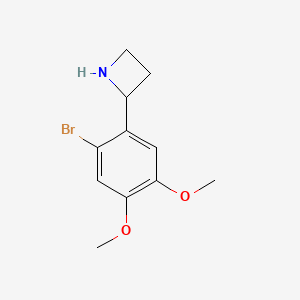

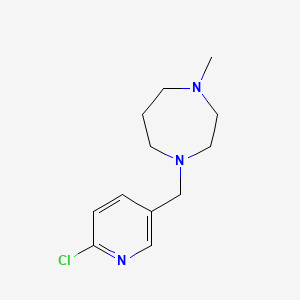
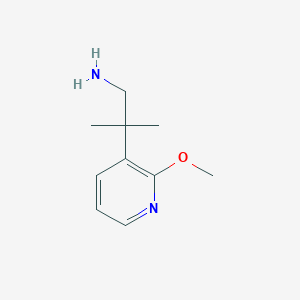
amino]valeric acid](/img/structure/B13544282.png)



